

Cholesteryl Petroselaidate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cholesteryl Petroselaidate*

Cat. No.: *B15551027*

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Abstract

Cholesteryl Petroselaidate is a cholesteryl ester, a class of lipids crucial for the transport and storage of cholesterol in biological systems. It is the ester formed from cholesterol and petroselaidic acid, a trans-isomer of oleic acid. While specific research on **Cholesteryl Petroselaidate** is limited, this guide provides a comprehensive overview based on the established knowledge of cholesteryl esters as a class, including their synthesis, properties, and analytical methods. This document also explores the potential biological significance of this molecule, drawing inferences from the known activities of its constituent parts.

Introduction

Cholesteryl esters are formed through the esterification of a fatty acid to the hydroxyl group of cholesterol, resulting in a more hydrophobic molecule than free cholesterol.^[1] This increased hydrophobicity allows for efficient packing within lipoprotein particles for transport in the bloodstream and storage in lipid droplets within cells.^{[2][3]} **Cholesteryl Petroselaidate** is specifically the ester of cholesterol and petroselaidic acid ((E)-6-octadecenoic acid).^[4] Its isomeric counterpart, derived from the cis-isomer petroselinic acid, is also known. The physical and biological properties of individual cholesteryl esters are largely determined by the nature of their fatty acid chains, including length and degree of unsaturation.^[5]

Chemical and Physical Properties

While specific experimental data for **Cholesteryl Petroselaidate** is not readily available in the literature, its properties can be inferred from general knowledge of cholesteryl esters.

Structure and Nomenclature

- IUPAC Name: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-6-enoate
- Synonyms: Cholesterol, 6-octadecenoate, (E)-[4]
- CAS Number: 19485-81-5[4]
- Molecular Formula: C₄₅H₇₈O₂[4]
- Molecular Weight: 651.1 g/mol [4]

Predicted Physicochemical Properties

Quantitative data for **Cholesteryl Petroselaidate** is summarized in the table below. These values are primarily based on its chemical structure and data for similar cholesteryl esters.

Property	Value	Source
Molecular Weight	651.1 g/mol	[4]
Molecular Formula	C ₄₅ H ₇₈ O ₂	[4]
Purity	>99% (Commercially available standard)	[4]
Storage Temperature	Freezer	[4]

Note: Specific experimental values for melting point, boiling point, and solubility of **Cholesteryl Petroselaidate** are not available in the cited literature. The physical state of cholesteryl esters is complex, with the potential to exist in crystalline, liquid crystalline, and liquid states depending on temperature and the specific fatty acid chain.[5]

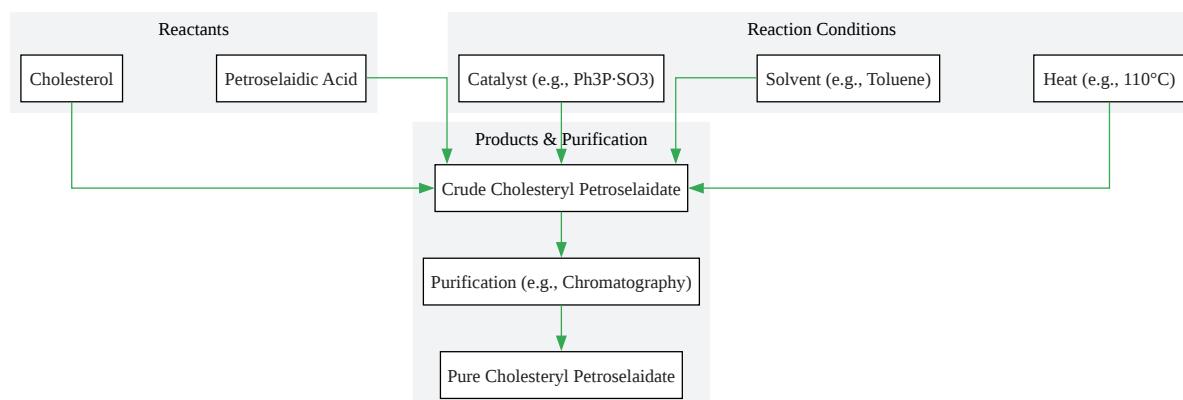
Synthesis and Experimental Protocols

While a specific protocol for the synthesis of **Cholesteryl Petroselaidate** is not detailed in the literature, general methods for the synthesis of cholesteryl esters are well-established.

General Synthesis of Cholesteryl Esters

A common method for synthesizing cholesteryl esters is through the esterification of cholesterol with a fatty acid. One efficient method involves the use of a triphenylphosphine-sulfur trioxide adduct as a catalyst for the reaction between cholesterol and the desired fatty acid in a solvent like toluene at elevated temperatures.^[3] Another approach involves the reaction of cholesterol with fatty acid anhydrides, which can provide high yields.^[6]

Illustrative Synthesis Workflow:



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Caption: General workflow for the synthesis of **Cholesteryl Petroselaidate**.

Experimental Protocol: Synthesis of a Cholesteryl Ester (General)

This is a generalized protocol based on the synthesis of other cholesteryl esters and should be optimized for **Cholesteryl Petroselaideate**.

- Reactant Preparation: Dissolve equimolar amounts of cholesterol and petroselaidic acid in toluene.
- Catalyst Addition: Add a catalytic amount of triphenylphosphine-sulfur trioxide adduct to the reaction mixture.^[3]
- Reaction: Heat the mixture at 110°C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
- Purification: Purify the crude product using column chromatography on silica gel to isolate the pure **Cholesteryl Petroselaideate**.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR and mass spectrometry.

Analytical Methodologies

The analysis of cholesteryl esters, including **Cholesteryl Petroselaideate**, typically involves chromatographic separation followed by detection using mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like cholesteryl esters.^[7]

Experimental Protocol: GC-MS Analysis (General)

- Lipid Extraction: Extract total lipids from the sample using a method such as the Bligh and Dyer protocol.^{[7][8]}

- Derivatization (Optional but common): Although not always necessary for cholesteryl esters, derivatization can improve chromatographic properties.
- GC Separation:
 - Column: Use a suitable capillary column, such as an Agilent CP-Sil 8 CB.[9]
 - Carrier Gas: High-purity helium.[9]
 - Temperature Program: An example program could be an initial temperature of 100°C held for 4 minutes, ramped to 318°C at 10°C/min, and held for 6 minutes.[9]
- MS Detection:
 - Ionization: Electron Ionization (EI) is commonly used.
 - Analysis: Monitor for characteristic fragment ions of cholesteryl esters. A prominent fragment ion for many cholesteryl esters is the cholestane positive ion at m/z 369.3.[10] [11]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

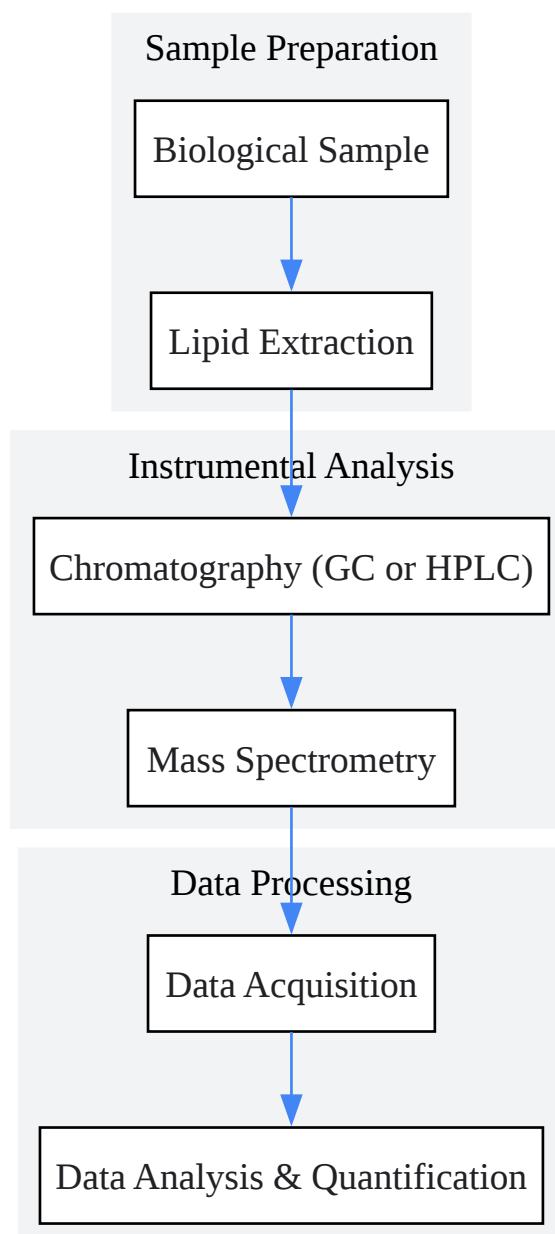
HPLC-MS is well-suited for the analysis of less volatile and thermally labile compounds.[12][13]

Experimental Protocol: HPLC-MS Analysis (General)

- Lipid Extraction: Extract lipids from the sample as described for GC-MS.
- HPLC Separation:
 - Column: A reverse-phase column, such as a Zorbax ODS, is often used.[14]
 - Mobile Phase: A common mobile phase is a mixture of acetonitrile and isopropanol (e.g., 50:50, v/v).[13][14]
 - Detection: UV detection at 210 nm can be used, but mass spectrometry provides greater specificity and sensitivity.[13][14]

- MS Detection:
 - Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common.
 - Analysis: Monitor for the parent ion of **Cholesteryl Petroselaidate** and its characteristic fragments. The use of lithiated adducts can enhance ionization and provide lipid class-specific fragmentation.[10]

Illustrative Analytical Workflow:



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Caption: A typical workflow for the analysis of **Cholesteryl Petroselaidate**.

Biological Significance and Signaling

While direct studies on the biological roles and signaling pathways of **Cholesteryl Petroselaidate** are lacking, insights can be drawn from the functions of cholesteryl esters and petroselaidic acid.

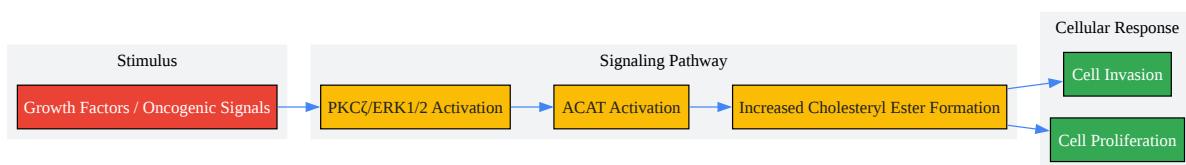
Role of Cholesteryl Esters in Cellular Processes

Cholesteryl esters are key players in cholesterol homeostasis. Their synthesis is catalyzed by acyl-CoA:cholesterol acyltransferases (ACAT).^[1] This process is crucial for preventing the accumulation of free cholesterol, which can be toxic to cells.^[15] Cholesteryl esters are also involved in cellular signaling by modulating the composition and function of lipid rafts, which are specialized membrane microdomains that serve as platforms for signaling protein assembly.^[1]

Potential Signaling Pathways

The esterification of cholesterol is itself a signaling event. For instance, increased cholesterol esterification has been linked to cell proliferation and invasion in certain cancers, a process that can be dependent on the PKC ζ /ERK1/2 pathway.^[15] The inhibition of cholesterol esterification can lead to an accumulation of cells in the G1 phase of the cell cycle, suggesting a role in cell cycle progression.^[16]

Hypothesized Signaling Cascade:



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Caption: A potential signaling pathway involving cholesterol esterification.

Biological Activities of Petroselaidic Acid

The fatty acid component, petroselaidic acid, is the trans-isomer of petroselinic acid. Petroselinic acid and its derivatives have been shown to possess various biological activities, including antidiabetic, antibacterial, and antifungal properties.^[17] Furthermore, petroselinic acid has been found to suppress type I interferon signaling pathways, suggesting a role in

modulating immune responses.^[18] It is plausible that **Cholesteryl Petroselaidate** could serve as a delivery or storage form of petroselaidic acid, which may then exert its own biological effects upon hydrolysis.

Conclusion

Cholesteryl Petroselaidate is a specific molecular species within the broader class of cholesteryl esters. While detailed technical data for this individual compound is scarce, a robust understanding of its chemistry, synthesis, and analysis can be built upon the extensive knowledge of cholesteryl esters in general. The potential biological activities of its petroselaidic acid moiety suggest that **Cholesteryl Petroselaidate** may have uncharacterized roles in cellular signaling and physiology. Further research is warranted to elucidate the specific properties and functions of this molecule, which could open new avenues in drug development and the understanding of lipid metabolism in health and disease.

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- To cite this document: BenchChem. [Cholesteryl Petroselaide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15551027#what-is-cholesteryl-petroselaide\]](https://www.benchchem.com/product/b15551027#what-is-cholesteryl-petroselaide)

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